molecular formula C18H23NO3S B486596 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-19-4

5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B486596
CAS No.: 791844-19-4
M. Wt: 333.4g/mol
InChI Key: IFGBHNBGLRXSPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Isopropyl-2-methoxy-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H23N1O3S1
  • Molecular Weight : 321.44 g/mol

The presence of the isopropyl and methoxy groups on the benzene ring contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
  • Cellular Signaling Pathways : It could affect signaling pathways that regulate inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of selected compounds:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
4-Amino-N-(4-chlorophenyl)-benzenesulfonamideS. aureus16 µg/mL
2-Hydrazinocarbonyl-benzenesulfonamidePseudomonas aeruginosa32 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent.

Anti-inflammatory Effects

Sulfonamides have been shown to exhibit anti-inflammatory properties. A comparative study evaluated the effect of various sulfonamide derivatives on inflammation markers in vitro:

Compound NameInflammatory MarkerInhibition (%)
This compoundTNF-α45%
4-(2-Aminoethyl)-benzenesulfonamideIL-650%
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideIL-1β38%

This data indicates that the compound can significantly reduce inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases.

Cardiovascular Effects

A study investigated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that:

  • Control Group : No treatment showed a stable perfusion pressure.
  • Treatment with this compound : Resulted in a significant decrease in perfusion pressure (p < 0.05).

This suggests potential cardiovascular benefits or risks associated with this compound.

Docking Studies

Molecular docking studies have been conducted to explore the interaction of this compound with calcium channels. The theoretical analysis indicated that it binds effectively to calcium channel proteins, potentially influencing vascular tone and cardiac function.

Properties

IUPAC Name

2-methoxy-N-(2-phenylethyl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-14(2)16-9-10-17(22-3)18(13-16)23(20,21)19-12-11-15-7-5-4-6-8-15/h4-10,13-14,19H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGBHNBGLRXSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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